(3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone
Description
The compound appears to contain several functional groups and structural features, including a 3-methylphenyl group, a trifluoromethyl group, a sulfonyl group, and a spirocyclic system . These features could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and various functional groups. Detailed structural analysis would likely require computational modeling or experimental techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is often considered electron-withdrawing, which could influence the compound’s reactivity in certain chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, and the spirocyclic system could influence its shape and rigidity .Properties
IUPAC Name |
(3-methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S2/c1-16-4-2-5-17(14-16)20(28)27-12-13-31-21(27)8-10-26(11-9-21)32(29,30)19-7-3-6-18(15-19)22(23,24)25/h2-7,14-15H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYIWUCNTYICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCSC23CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413814 | |
Record name | AC1NQZAH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-80-8 | |
Record name | AC1NQZAH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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